Fmoc-1,2,5,6-tetrahydropyridine-3-carboxylic acid
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Overview
Description
Mechanism of Action
Target of Action
It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or peptides.
Mode of Action
It’s known that α,β-unsaturated imines and alkynes can be used to produce a resourceful reaction cascade piloting the development of highly substituted 1,2,3,6-tetrahydropyridines .
Result of Action
It’s known that electrocyclization via resonance stabilization occurs and is followed by reduction through acid/borohydride stimulation .
Biochemical Analysis
Biochemical Properties
It is known that tetrahydropyridines (THPs), a class of compounds to which this compound belongs, have been found to possess biologically active properties .
Cellular Effects
Thp-containing compounds have been found to possess biologically active properties, including anti-inflammatory and anticancer activities . These suggest that Fmoc-1,2,5,6-tetrahydropyridine-3-carboxylic acid may also influence cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group used in organic synthesis . This suggests that this compound may exert its effects at the molecular level through interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-1,2,5,6-tetrahydropyridine-3-carboxylic acid typically involves the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Fmoc-1,2,5,6-tetrahydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-1,2,5,6-tetrahydropyridine-3-carboxylic acid is used as a building block in the synthesis of more complex molecules .
Biology
In biological research, this compound is used in the study of protein interactions and functions .
Medicine
In medicine, this compound is explored for its potential therapeutic applications .
Industry
In industrial applications, this compound is used in the development of new materials and chemical processes .
Comparison with Similar Compounds
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-20(24)14-6-5-11-22(12-14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,6-10,19H,5,11-13H2,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZYISLKDUHKRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851292-43-8 |
Source
|
Record name | N-Fmoc-guvacine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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